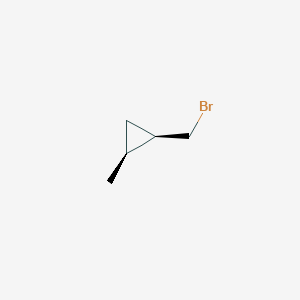
(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE typically involves the bromination of 2-methylcyclopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the cis isomer. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE involves its reactivity with various nucleophiles and bases The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds
Comparison with Similar Compounds
CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE can be compared with other similar compounds such as:
Trans-1-(Bromomethyl)-2-methylcyclopropane: Differing in the spatial arrangement of substituents, leading to different reactivity and properties.
1-Bromo-2-methylcyclopropane: Lacking the cis configuration, resulting in distinct chemical behavior.
1-(Bromomethyl)cyclopropane: Without the methyl group, affecting its steric and electronic properties.
Properties
CAS No. |
51598-64-2 |
|---|---|
Molecular Formula |
C5H9Br |
Molecular Weight |
149.03 g/mol |
IUPAC Name |
(1R,2S)-1-(bromomethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
XOXUXLDFDIJSPF-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]1CBr |
Canonical SMILES |
CC1CC1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


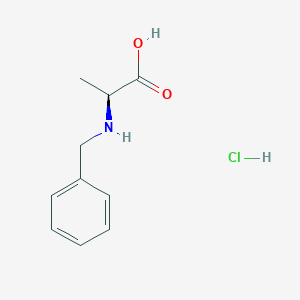

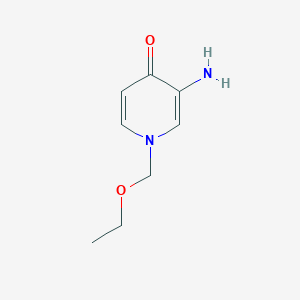
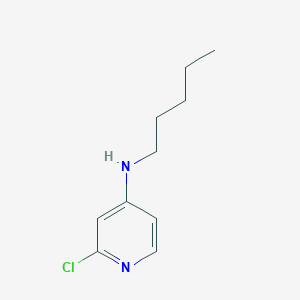
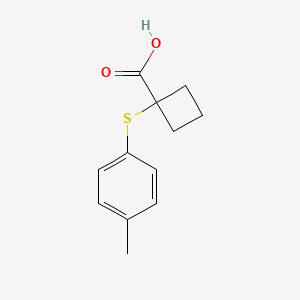
![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
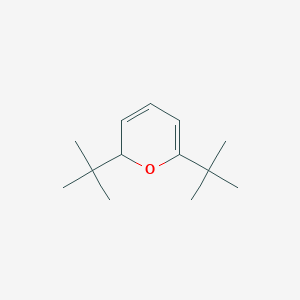
![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)

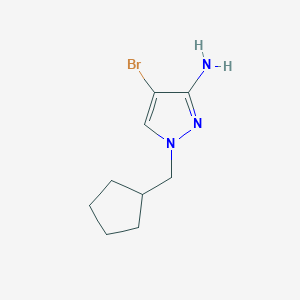
![(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13065496.png)
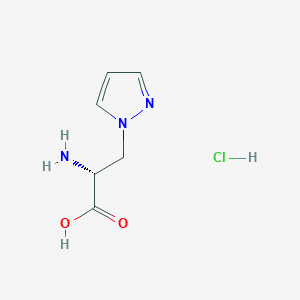

![4-[(Butan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B13065520.png)
